(-)-beta-Pinene

Catalog No.
S1524914
CAS No.
18172-67-3
M.F
C10H16
M. Wt
136.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-beta-Pinene

CAS Number

18172-67-3

Product Name

(-)-beta-Pinene

IUPAC Name

6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3

InChI Key

WTARULDDTDQWMU-UHFFFAOYSA-N

SMILES

CC1(C2CCC(=C)C1C2)C

Solubility

INSOL IN WATER; SOL IN ALC, ETHER, BENZENE, & OTHER SOLVENTS; VERY SOL IN CHLOROFORM /D- & L-ISOMER/
ALMOST INSOL IN PROPYLENE GLYCOL
Soluble in benzene, ethanol and ethyl ether
Soluble in alcohol and chloroform
Insoluble in water; soluble in oils
Insoluble (in ethanol)

Synonyms

(1S,5S)-(-)-2(10)-Pinene; 6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane; (-)-(1S)-β-Pinene; (-)-(1S,5S)-β-Pinene; (-)-2(10)-Pinene; (-)-Nopinene; (-)-β-Pinene; (1S)-(-)-β-Pinene; (1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane; (1S)-β-Pinene; (1S

Canonical SMILES

CC1(C2CCC(=C)C1C2)C

Isomeric SMILES

CC1([C@H]2CCC(=C)[C@H]1C2)C

Standard for Analysis of Terpenoid Compounds:

(-)-β-Pinene serves as a valuable standard for analyzing terpenoid compounds, prevalent in plant essential oils, using Gas Chromatography (GC) analysis. Its well-defined properties allow researchers to identify and quantify other terpenes present in the sample. [Source: National Institute of Standards and Technology ()]

Building Block for Natural Product Synthesis:

The unique structure of (-)-β-Pinene makes it a useful building block for synthesizing various natural products. Scientists have employed it to synthesize compounds like grandisol (an insect pheromone), robustadial (a phytoalexin), and (+)-nopinone (another monoterpene). Source: Sigma-Aldrich product page on (-)-β-Pinene:

Potential Therapeutic Effects:

Emerging research suggests that (-)-β-Pinene, along with its counterpart α-pinene, might possess therapeutic properties. Studies are investigating their potential benefits in areas like:

  • Anti-inflammatory effects: These monoterpenes might exhibit anti-inflammatory properties, offering potential relief in conditions like inflammatory bowel disease. )
  • Anxiolytic and antidepressant effects: Some studies suggest that (-)-β-Pinene might have anxiolytic (anxiety-reducing) and antidepressant effects. However, more research is needed to confirm these findings.

(-)-Beta-Pinene is a bicyclic monoterpene with the molecular formula C₁₀H₁₆. It is one of the two isomers of pinene, the other being alpha-pinene. This compound is primarily found in the essential oils of various plants, particularly in conifers such as pine trees. (-)-Beta-Pinene is recognized for its characteristic woody, green, and pine-like aroma, making it a valuable component in the fragrance industry. It is a colorless liquid that is soluble in organic solvents but not in water .

  • Anti-inflammatory: Studies indicate (-)-beta-pinene may have anti-inflammatory properties, potentially reducing inflammation in conditions like arthritis.
  • Bronchodilatory: Some research suggests (-)-beta-pinene might act as a bronchodilator, relaxing airway muscles and potentially aiding in asthma management. However, more research is needed.
  • Flammability: (-)-beta-Pinene is flammable with a flash point of 36 °C.
  • Toxicity: Limited data is available on the oral or inhalation toxicity of (-)-beta-Pinene. However, dermal LD50 (dose lethal to 50% of test population) in rabbits is reported to be over 5000 mg/kg, suggesting low acute dermal toxicity.
Due to its reactive double bond. Key reactions include:

  • Oxidation: When exposed to oxygen, (-)-beta-Pinene can undergo oxidation to form various products, including pinocarveol and myrtenol. These reactions are significant in atmospheric chemistry as they contribute to secondary organic aerosol formation .
  • Photooxidation: In the presence of hydroxyl radicals (OH), (-)-beta-Pinene can be photooxidized, leading to products such as nopinone and acetone. This process plays a crucial role in atmospheric chemistry, particularly in forested areas where monoterpenes are abundant .
  • Thermal Stability: Studies have shown that (-)-beta-Pinene exhibits thermal stability under nitrogen atmospheres up to 473 K, indicating that it does not undergo significant thermal decomposition at elevated temperatures .

(-)-Beta-Pinene has demonstrated various biological activities:

  • Antimicrobial Properties: Research indicates that (-)-beta-Pinene exhibits antimicrobial activity against several pathogens, making it a potential candidate for natural preservatives in food and cosmetics .
  • Anti-inflammatory Effects: Some studies suggest that (-)-beta-Pinene may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Potential Therapeutic Uses: The compound has been explored for its potential therapeutic applications, including its effects on respiratory conditions and as an antifungal agent .

(-)-Beta-Pinene can be synthesized through several methods:

  • Extraction from Natural Sources: The primary method of obtaining (-)-beta-Pinene is through the distillation of turpentine oil derived from pine trees and other coniferous plants .
  • Chemical Synthesis: Laboratory synthesis can be achieved via cyclization reactions involving suitable precursors such as linaloyl pyrophosphate. This method often involves generating cationic intermediates that rearrange to form the pinene structure .

(-)-Beta-Pinene has diverse applications across various industries:

  • Fragrance Industry: It is widely used in perfumes and scented products due to its pleasant aroma .
  • Flavoring Agent: The compound is utilized as a flavoring agent in food products, contributing to the characteristic taste of certain foods .
  • Solvent and Chemical Intermediate: (-)-Beta-Pinene serves as a solvent and a precursor for synthesizing other organic compounds like myrcene and nopyl acetate, which are also used in fragrances .

Studies on the interactions of (-)-beta-Pinene with other compounds reveal important insights:

  • Interaction with Hydroxyl Radicals: Research indicates that (-)-beta-Pinene reacts readily with hydroxyl radicals in the atmosphere, influencing its degradation and the formation of secondary pollutants .
  • Synergistic Effects with Other Terpenes: When combined with other terpenes or volatile organic compounds, (-)-beta-Pinene may exhibit synergistic effects that enhance its biological activities or alter its chemical reactivity .

Several compounds share structural similarities with (-)-beta-Pinene. Here are some notable examples:

CompoundStructure TypeUnique Features
Alpha-PineneBicyclic MonoterpeneMore abundant than beta-pinene; often used as a solvent.
MyrceneMonoterpeneHas a higher boiling point; used as a precursor for various compounds.
LimoneneMonoterpeneKnown for its citrus scent; widely used in cleaning products.
CamphorBicyclic MonoterpeneExhibits strong medicinal properties; used in topical analgesics.

(-)-Beta-Pinene's uniqueness lies in its specific structural configuration and distinct aroma profile compared to these similar compounds. Its biological activities and applications further differentiate it from others within the terpenoid family.

Physical Description

Liquid
Colorless liquid with a turpentine-like odor; [HSDB]
Colourless mobile liquid; dry woody, resinous piney aroma
Colorless, transparent liquid.

Color/Form

Colorless transparent liquid

XLogP3

3.1

Exact Mass

136.125200510 g/mol

Monoisotopic Mass

136.125200510 g/mol

Boiling Point

166 °C
BP: 165-166 °C at 760 mm Hg /dl-form/
329 °F

Flash Point

Flash point : 88 °F
88 °F

Heavy Atom Count

10

Taste

PINEY, TURPENTINE-LIKE TASTE

Vapor Density

4.7 (Air = 1)
4.7

Density

0.860 at 25 °C
0.867-0.871
0.86

Odor

CHARACTERISTIC TURPENTINE ODOR; DRY, WOODY OR RESINOUS AROMA
PINEY, TURPENTINE-LIKE ODOR
Terpene odo

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-61.5 °C
-78.7 °F

UNII

4MS8VHZ1HJ

Related CAS

25719-60-2

GHS Hazard Statements

Aggregated GHS information provided by 486 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 486 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 485 of 486 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (98.97%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (52.99%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (98.97%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (15.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (71.75%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (71.96%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.93 [mmHg]
2.93 mm Hg at 25 °C
2.93 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

18172-67-3

Absorption Distribution and Excretion

Pinene is easily absorbed through the pulmonary system, the skin, and the intestine. /Pinene/
Following immersion of young pigs & one human subject for 30 minutes in baths containing 150 mL of a pine-oil mixture (Fichtennadel-Latschenkieferol Kneipp) in 450 L of water, alpha- & beta-pinene & limonene (components of Latschenkieferol) were detected in exhaled air within 20 minutes reaching maximum levels 50-75 minutes after start of the bath & remaining detectable after 1 day.

Metabolism Metabolites

The biotransformation of (+)-, (-)-, and (+-)-alpha-pinenes, (-)-beta-pinene (nopinene), (-)-cis-pinane, (+)-3-carene, (-)-cis-carane, myrcene, and p-cymene in rabbits was investigated. The major metabolites were as follows: (-)-trans-verbenol from (+)-, (-)-, and (+/-)-alpha-pinenes; (-)-10-pinanol and (-)-1-p-menthene-7,8-diol from (-)-beta-pinene; (-)-alpha-terpineol and (-)-trans-sobrerol from (-)-cis-pinane; (-)-m-mentha-4,6-dien-8-ol, 3-caren-9-ol, (-)-3-carene-9-carboxylic acid, and 3-carene-9,10-dicarboxylic acid from (+)-3-carene; carane-9,10-dicarboxylic acid from (-)-cis-carane; and myrcene-3(10)-glycol, myrcene-1,2-glycol, uroterpenol, and p-cymene-9-carboxylic acid from p-cymene. These metabolisms include allylic oxidation, epoxidation, stereoselective gem-dimethyl hydroxylation and its oxidation, cleavage of a conjugated double bond by epoxidation, and regioselective oxidation, some of which are not found usually in chemical reactions, and due to which various new compounds were determined. This biotransformation of the monoterpene hydrocarbons gave some insect pheromones in high yield.

Associated Chemicals

Beta-pinene (l);18172-67-3

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Isolated from American terpentine; also by conversion from alpha-pinene
FRACTIONAL DISTILLATION OF TURPENTINE; ISOMERIZATION OF ALPHA-PINENE
Isolation of the d-form from Ferula galbaniflua Boiss. et Buhse, Umbelliferae
Derived from sulfate wood turpentine
beta-Pinene is produced in large quantities by distillation of turpentine oils.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-: ACTIVE
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Alcoholic beverages 9.64 ppm; Gelatins, puddings 9.77 ppm; Non-alcoholic beverages 11.24 ppm; Chewing gum 17.24 ppm; Condiments, relishes 20.00 ppm; Frozen dairy 20.12 ppm; Hard Candy 14.90 ppm; Meat products 8.81 ppm; Soft candy 20.34 ppm; Baked goods 26.12 ppm.
Flavors useful in: Spice flavors (nutmeg), citrus imitations
Irreversible isomerization of beta-pinene to alpha-pinene occurs on shaking with platinum black saturated with hydrogen

Analytic Laboratory Methods

PINENES ARE DETERMINED IN AIR BY A HIGH-RESOLUTION IR INTERFEROMETER IN THE PARTS PER TRILLION RANGE AT 100 KM PATHLENGTH. THIS METHOD IS USEFUL IN DETERMINING THE BUILDUP OF PINENES IN AIR AT NIGHT WHEN PLANT EMISSIONS CONTINUE AFTER PHOTOCHEMICAL PROCESSES HAVE STOPPED.
/Pinene/ can be quantified using gas chromatographic procedures. /Pinene/
Method: NIOSH 1552, Issue 1; Procedure: gas chromatography with flame ionization detector; Analyte: beta-pinene; Matrix: air; Detection Limit: 0.4 ug/sample.

Storage Conditions

Keep container closed. Keep away from heat, sparks, and open flame. /(-)-Beta pinene/

Interactions

Beta-pinene vaporized from turpentine had no effect on hexobarbital sleeping time or parathion mortality in male rats, but increased heptachlor mortality and benzpyrene hydroxylation.

Dates

Modify: 2023-08-15

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